molecular formula C20H26N2O3 B7191727 N-[4-[4-(oxolan-3-yl)piperidine-1-carbonyl]phenyl]cyclopropanecarboxamide

N-[4-[4-(oxolan-3-yl)piperidine-1-carbonyl]phenyl]cyclopropanecarboxamide

Cat. No.: B7191727
M. Wt: 342.4 g/mol
InChI Key: PRRHORDQYJTLFO-UHFFFAOYSA-N
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Description

N-[4-[4-(oxolan-3-yl)piperidine-1-carbonyl]phenyl]cyclopropanecarboxamide is a complex organic compound with a unique structure that includes a cyclopropane ring, a piperidine ring, and an oxolane ring

Properties

IUPAC Name

N-[4-[4-(oxolan-3-yl)piperidine-1-carbonyl]phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c23-19(15-1-2-15)21-18-5-3-16(4-6-18)20(24)22-10-7-14(8-11-22)17-9-12-25-13-17/h3-6,14-15,17H,1-2,7-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRHORDQYJTLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)N3CCC(CC3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(oxolan-3-yl)piperidine-1-carbonyl]phenyl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the oxolane and piperidine intermediates. These intermediates are then coupled with a phenylcyclopropanecarboxamide derivative under specific reaction conditions. Common reagents used in these reactions include coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and catalysts such as palladium on carbon. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, allowing for the consistent manufacture of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(oxolan-3-yl)piperidine-1-carbonyl]phenyl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl ring are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted phenylcyclopropanecarboxamides, each with distinct chemical and physical properties.

Scientific Research Applications

N-[4-[4-(oxolan-3-yl)piperidine-1-carbonyl]phenyl]cyclopropanecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-[4-(oxolan-3-yl)piperidine-1-carbonyl]phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways and physiological responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

N-[4-[4-(oxolan-3-yl)piperidine-1-carbonyl]phenyl]cyclopropanecarboxamide can be compared with other similar compounds, such as:

    This compound derivatives: These compounds have similar structures but differ in the substituents on the phenyl or piperidine rings.

    Cyclopropanecarboxamide analogs: These analogs share the cyclopropane ring but have different functional groups attached to the carboxamide moiety.

    Piperidine-based compounds: These compounds contain the piperidine ring and are used in various pharmaceutical and industrial applications.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties .

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